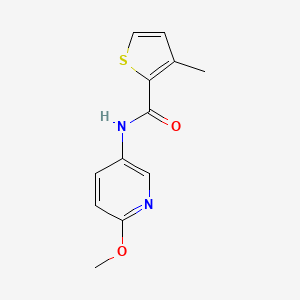
N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide is an aromatic amide and a member of thiophenes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Approaches : Various synthetic pathways and chemical properties of compounds structurally similar to N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide have been explored. For example, Moloney (2001) described the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule with potential anti-inflammatory properties and structural similarities (Moloney, 2001).
Chemical Reactions and Modifications : Research by Sugimori and Itoh (1986) investigated the UV-irradiation of 3-pyridinecarboxamide in methanol, which has relevance to understanding the chemical behavior of similar compounds under different conditions (Sugimori & Itoh, 1986).
Structural Characterization : Kadir et al. (2017) focused on the synthesis and structural characterization of various monoamide isomers, providing insight into the molecular structure and spectroscopic properties of related compounds (Kadir, Mansor, & Osman, 2017).
Biological and Pharmacological Research
Potential Therapeutic Applications : Research has been conducted on compounds with structural similarities, examining their potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from similar molecules showed anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Properties : The crystal structures of three anticonvulsant enaminones, including a compound with a pyridinyl amino group, were determined, contributing to understanding the molecular basis of their anticonvulsant activity (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Antifungal Activities : Al-Salahi et al. (2010) synthesized chiral linear and macrocyclic bridged pyridines, evaluating their antimicrobial properties. This research contributes to the understanding of the antimicrobial potential of pyridine carboxamide derivatives (Al-Salahi, Al-Omar, & Amr, 2010). Additionally, Wu et al. (2012) reported on N-(substituted pyridinyl) pyrazole carboxamides showing moderate antifungal activities (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).
Insecticidal Properties : Bakhite et al. (2014) explored the synthesis and toxicity of pyridine derivatives against aphids, demonstrating the potential insecticidal properties of these compounds (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propriétés
Nom du produit |
N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
N-(6-methoxypyridin-3-yl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-5-6-17-11(8)12(15)14-9-3-4-10(16-2)13-7-9/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
DVJRBENVECQQBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=O)NC2=CN=C(C=C2)OC |
Solubilité |
37.2 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



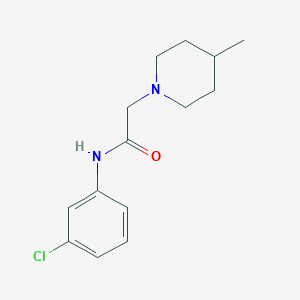
![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid (4-methyl-2-oxo-1-benzopyran-7-yl) ester](/img/structure/B1225160.png)
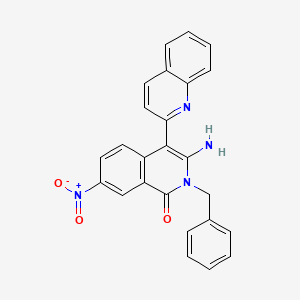
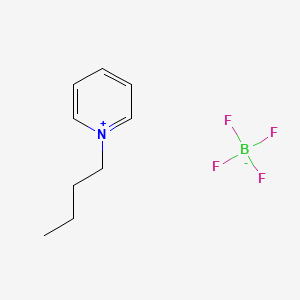
![3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1225165.png)
![5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine](/img/structure/B1225166.png)
![1-[2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea](/img/structure/B1225167.png)
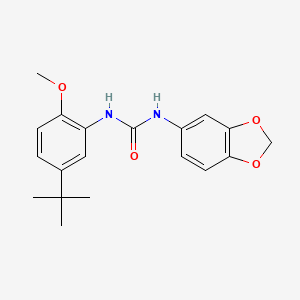
![4-[[3-[(4-Chlorophenyl)sulfonylamino]-2-quinoxalinyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1225169.png)
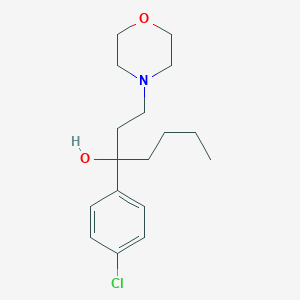
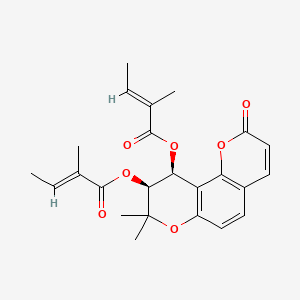
![2-(4-Methylcyclohexylidene)-2-[4-(2-oxo-1-benzopyran-3-yl)-2-thiazolyl]acetonitrile](/img/structure/B1225173.png)
![3-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1225174.png)
![1-(3-Chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B1225176.png)